N-Benzyl-3-methoxyaniline N-Benzyl-3-methoxyaniline
Brand Name: Vulcanchem
CAS No.: 90811-55-5
VCID: VC2030045
InChI: InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
SMILES: COC1=CC=CC(=C1)NCC2=CC=CC=C2
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

N-Benzyl-3-methoxyaniline

CAS No.: 90811-55-5

Cat. No.: VC2030045

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-3-methoxyaniline - 90811-55-5

Specification

CAS No. 90811-55-5
Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name N-benzyl-3-methoxyaniline
Standard InChI InChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
Standard InChI Key IWXYQQZZRQBFKF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NCC2=CC=CC=C2
Canonical SMILES COC1=CC=CC(=C1)NCC2=CC=CC=C2

Introduction

Basic Properties and Identification

N-Benzyl-3-methoxyaniline is an organic compound with distinctive chemical and physical characteristics. It serves as an important intermediate in organic synthesis and possesses potential biological activities that make it valuable in pharmaceutical research.

Identification Parameters

The compound is unequivocally identified through several standardized parameters as outlined in Table 1:

ParameterValue
CAS Number90811-55-5
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.27 g/mol
IUPAC NameN-benzyl-3-methoxyaniline
MDL NumberMFCD03210650
PubChem CID9942546

Table 1: Identification parameters of N-Benzyl-3-methoxyaniline

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature:

  • Benzenemethanamine, N-(3-methoxyphenyl)-

  • N-(3-methoxyphenyl)benzylamine

  • BENZYL-(3-METHOXY-PHENYL)-AMINE

These alternative names reflect the compound's structure from different chemical naming perspectives, emphasizing either the aniline derivative aspect or the benzyl substitution pattern.

Physical and Chemical Properties

N-Benzyl-3-methoxyaniline exhibits specific physical and chemical properties that influence its behavior in various applications and synthetic processes.

Physical Properties

The physical state of N-Benzyl-3-methoxyaniline varies depending on conditions, as shown in Table 2:

PropertyValueNotes
AppearanceColorless to brown liquid, or white to brown solidMay vary with purity
Density1.1±0.1 g/cm³ to 1.332 g/cm³Some variation between sources
Boiling Point351.9±25.0 °C at 760 mmHgAlternative value: 438.415 °C
Flash Point142.6±12.6 °CImportant for safety considerations
Storage Temperature2-7°C (refrigerated)Recommended for stability

Table 2: Physical properties of N-Benzyl-3-methoxyaniline

Chemical Properties and Structural Characteristics

The chemical structure of N-Benzyl-3-methoxyaniline features specific functional groups that determine its reactivity:

PropertyDescriptor
Standard InChIInChI=1S/C14H15NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
InChI KeyIWXYQQZZRQBFKF-UHFFFAOYSA-N
SMILESCOC1=CC=CC(=C1)NCC2=CC=CC=C2
LogP2.84-3.14
Functional GroupsMethoxy group, secondary amine

Table 3: Chemical properties and structural identifiers of N-Benzyl-3-methoxyaniline

The methoxy group at the meta position of the aniline ring and the benzyl substitution on the nitrogen atom contribute to the compound's electronic properties and reactivity patterns. The LogP value indicates moderate lipophilicity, which is relevant for its behavior in biological systems and for predicting membrane permeability .

Synthesis Methods

The synthesis of N-Benzyl-3-methoxyaniline can be accomplished through several methods, with nucleophilic substitution being the most common approach.

Laboratory Synthesis

The primary synthetic route involves the nucleophilic substitution reaction between 3-methoxyaniline and benzyl chloride:

  • Reactants:

    • 3-Methoxyaniline

    • Benzyl chloride

    • Base (commonly sodium hydroxide)

    • Solvent (ethanol or toluene)

  • Reaction conditions:

    • Reflux conditions

    • Base-mediated environment

    • Moderate to extended reaction time

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the benzyl carbon, facilitated by the base which deprotonates the aniline nitrogen to enhance its nucleophilicity.

Industrial Production Methods

For large-scale production, modifications to the laboratory procedure are implemented:

  • Use of continuous flow reactors rather than batch processes

  • Optimization of reaction conditions for higher yield and purity

  • Employment of catalysts such as palladium on carbon to facilitate the reaction

  • Implementation of green chemistry approaches to minimize environmental impact

Industrial synthesis also focuses on purification methods that ensure high product quality while minimizing waste generation.

Chemical Reactions and Modifications

N-Benzyl-3-methoxyaniline can undergo various chemical transformations due to its reactive functional groups.

Typical Reactions

The compound participates in several reaction types:

  • Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids

  • Reduction reactions: The benzamide derivatives can be reduced to form corresponding amines

  • Substitution reactions: Electrophilic aromatic substitution can occur on the benzene rings

Derivative Formation

N-Benzyl-3-methoxyaniline serves as a precursor for various derivatives with enhanced functionality. Studies have documented the synthesis of Schiff bases and their subsequent transformations from similar aniline derivatives .

Research by Vulcanchem (2023) indicates that the compound can be further functionalized to create more complex structures with potential applications in pharmaceutical development.

Applications in Scientific Research

N-Benzyl-3-methoxyaniline has demonstrated versatility across multiple scientific disciplines.

Chemistry Applications

In synthetic organic chemistry, N-Benzyl-3-methoxyaniline serves as:

  • An intermediate in the synthesis of more complex organic molecules

  • A building block for specialized dyes and pigments

  • A precursor in the preparation of various nitrogen-containing heterocycles

  • A model compound for studying reaction mechanisms involving aniline derivatives

Biological Activities

Recent research has identified potential biological activities for N-Benzyl-3-methoxyaniline and its derivatives:

  • Antimicrobial properties: Studies suggest activity against certain bacterial and fungal strains

  • Potential anticancer activity: Structural features similar to known bioactive compounds

  • Enzyme inhibition capabilities: Particularly relevant in metabolic pathway modulation

A particularly significant study related to similar methoxyanilline-derived compounds found them to be effective aldose reductase inhibitors, with potential applications in managing diabetic complications. The most active compound in this study demonstrated an IC₅₀ value of 2.83 μM, indicating promising inhibitory potency .

Medicinal Chemistry Applications

In medicinal chemistry, N-Benzyl-3-methoxyaniline is explored for:

  • Development of novel therapeutic agents

  • Structure-activity relationship studies

  • Design of enzyme inhibitors with specific targeting capabilities

  • Modification of existing pharmaceutical compounds to enhance efficacy or reduce side effects

The methoxy group at the meta position on the aromatic ring can influence the compound's interactions with biological targets, potentially enhancing binding affinity to specific receptors or enzymes.

Mechanism of Action in Biological Systems

The biological activity of N-Benzyl-3-methoxyaniline is attributed to specific structural features that enable interactions with cellular targets.

Molecular Interactions

In biological systems, N-Benzyl-3-methoxyaniline may:

  • Interact with cellular targets such as enzymes or receptors

  • Modulate biochemical pathways through specific binding interactions

  • Influence signal transduction cascades in cells

  • Alter protein function through non-covalent interactions

The methoxy group contributes to the compound's electronic properties, potentially enhancing binding to specific target sites through hydrogen bonding or hydrophobic interactions.

Structure-Activity Relationships

Research into structure-activity relationships of similar compounds has provided insights into how structural modifications affect biological activity:

  • The position of the methoxy group (ortho, meta, or para) influences binding affinity and specificity

  • The benzyl substitution on the nitrogen contributes to lipophilicity and membrane permeability

  • Additional functional groups can be introduced to enhance specific activities or targeting capabilities

These structure-activity insights guide the rational design of new derivatives with improved biological profiles.

Comparison with Similar Compounds

Understanding how N-Benzyl-3-methoxyaniline compares to structurally related compounds provides valuable context for its applications and properties.

Structural Analogues

Table 4 compares N-Benzyl-3-methoxyaniline with selected structural analogues:

CompoundStructure Difference from N-Benzyl-3-methoxyanilineNotable Property Differences
N-BenzylanilineLacks methoxy groupLower molecular weight, different electronic properties
N-Benzyl-4-methoxyanilineMethoxy group at para position instead of metaDifferent electronic distribution, potentially different biological activity
N-Benzyl-3-methoxypropan-1-amineAliphatic chain instead of aromatic ringDifferent reactivity profile, increased flexibility

Table 4: Comparison of N-Benzyl-3-methoxyaniline with structural analogues

Functional Implications of Structural Variations

The specific positioning of functional groups has significant implications:

  • The meta-positioned methoxy group in N-Benzyl-3-methoxyaniline creates a unique electronic distribution that differs from ortho or para substitution

  • The benzyl group on the nitrogen atom contributes to the compound's lipophilicity and influences its interactions with biological membranes

  • The secondary amine functionality provides a site for further modifications, including acylation or alkylation

These structural features contribute to the compound's unique chemical profile and potential applications.

Recent Research Findings and Future Directions

Research on N-Benzyl-3-methoxyaniline continues to expand, revealing new potential applications and synthetic methodologies.

Recent Research Highlights

Recent studies have demonstrated:

  • Electrosynthetic methods for preparing N-Benzyl-3-methoxyaniline with improved efficiency

  • Exploration of its potential as a precursor for pharmaceutically relevant compounds

  • Investigation of structure-activity relationships in relation to biological targets

A particularly notable study reported in the Royal Society of Chemistry documents describes an efficient electrosynthetic method for preparing N-Benzyl-3-methoxyaniline, highlighting the ongoing interest in developing green and sustainable synthetic routes for this compound .

Future Research Directions

Potential future research directions include:

  • Further exploration of biological activities, particularly in relation to specific disease targets

  • Development of novel derivatives with enhanced properties

  • Application in materials science, particularly in the development of specialized polymers

  • Investigation of catalytic applications for synthetic processes

The versatility of N-Benzyl-3-methoxyaniline suggests continued interest in its applications across multiple scientific disciplines.

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